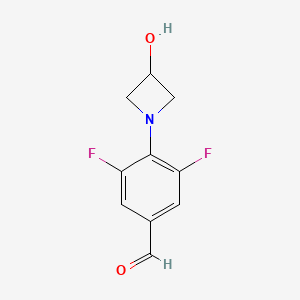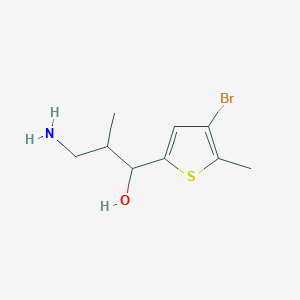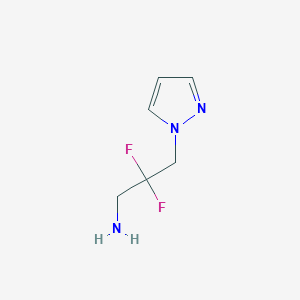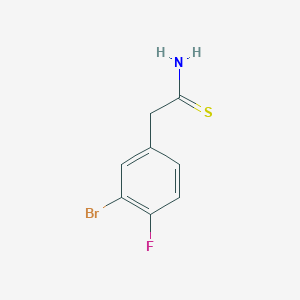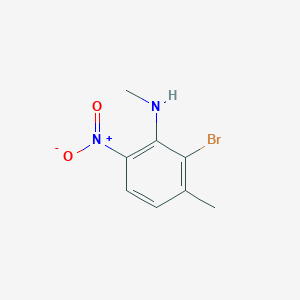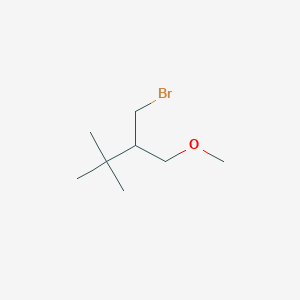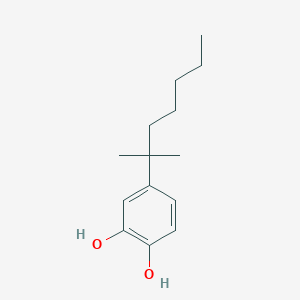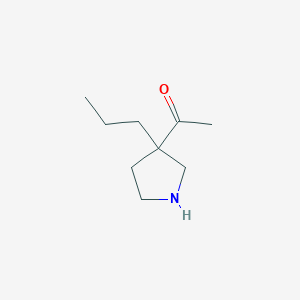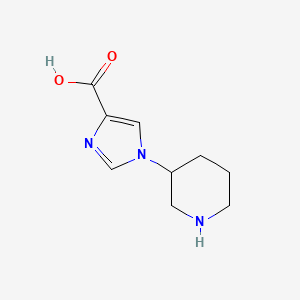
3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with chloromethyl, dicyclopropyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine typically involves the chloromethylation of a pyridine derivative. One common method includes the reaction of 4,6-dicyclopropyl-2-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products
Substitution: Products include derivatives where the chlorine atom is replaced by groups such as hydroxyl, amino, or alkyl groups.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes . The dicyclopropyl and methyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the dicyclopropyl and methyl groups, making it less sterically hindered and potentially more reactive.
4,6-Dicyclopropyl-2-methylpyridine: Lacks the chloromethyl group, reducing its ability to participate in nucleophilic substitution reactions.
2-Methylpyridine: A simpler structure with fewer substituents, leading to different chemical and biological properties.
Uniqueness
3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine is unique due to the combination of its substituents, which confer specific steric and electronic properties
Eigenschaften
Molekularformel |
C13H16ClN |
|---|---|
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
3-(chloromethyl)-4,6-dicyclopropyl-2-methylpyridine |
InChI |
InChI=1S/C13H16ClN/c1-8-12(7-14)11(9-2-3-9)6-13(15-8)10-4-5-10/h6,9-10H,2-5,7H2,1H3 |
InChI-Schlüssel |
ZOVQYRJRKJQYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=N1)C2CC2)C3CC3)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


